
methyl(2S)-2-isothiocyanatobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(2S)-2-isothiocyanatobutanoate is an organic compound with the molecular formula C6H9NO2S It is a derivative of butanoic acid, featuring an isothiocyanate group (-N=C=S) attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2S)-2-isothiocyanatobutanoate typically involves the reaction of an appropriate amino acid ester with thiophosgene. The general reaction can be represented as follows:
R-CH(NH2)-COOCH3+CSCl2→R-CH(NCS)-COOCH3+HCl+H2S
In this reaction, the amino acid ester (e.g., methyl 2-aminobutanoate) reacts with thiophosgene (CSCl2) under controlled conditions to yield the desired isothiocyanate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact due to the use of thiophosgene, a hazardous reagent.
Chemical Reactions Analysis
Types of Reactions
Methyl(2S)-2-isothiocyanatobutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Thioureas, carbamates, and dithiocarbamates.
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Scientific Research Applications
Methyl(2S)-2-isothiocyanatobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and biologically active molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl(2S)-2-isothiocyanatobutanoate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino, hydroxyl, and thiol groups in proteins and enzymes. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which underlies its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl isothiocyanate: A simpler analog with a similar isothiocyanate group but lacking the butanoate moiety.
Phenyl isothiocyanate: Contains a phenyl group instead of the butanoate moiety.
Ethyl isothiocyanate: Similar structure but with an ethyl group instead of the butanoate moiety.
Uniqueness
Methyl(2S)-2-isothiocyanatobutanoate is unique due to the presence of both the isothiocyanate group and the butanoate ester moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C6H9NO2S |
|---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
methyl (2S)-2-isothiocyanatobutanoate |
InChI |
InChI=1S/C6H9NO2S/c1-3-5(7-4-10)6(8)9-2/h5H,3H2,1-2H3/t5-/m0/s1 |
InChI Key |
JQEICALGZPXFNA-YFKPBYRVSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)OC)N=C=S |
Canonical SMILES |
CCC(C(=O)OC)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



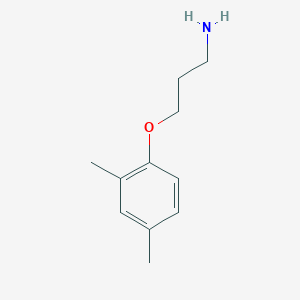
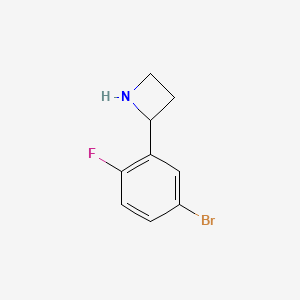
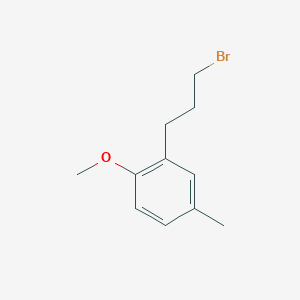
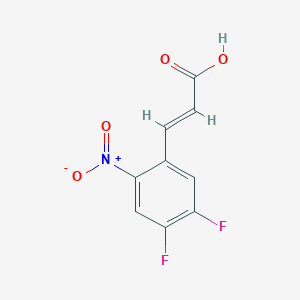
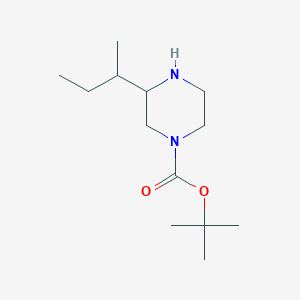

![3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13539976.png)
![(3S,3aS,6aS)-5-(tert-Butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B13539987.png)
![2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13539990.png)


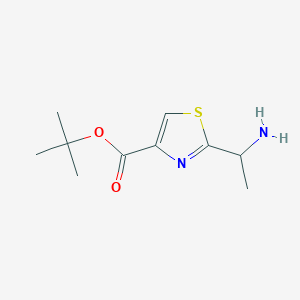
![4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-7-carboxylic acid](/img/structure/B13540019.png)
